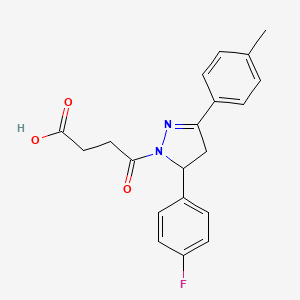

4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

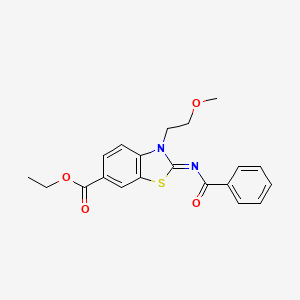

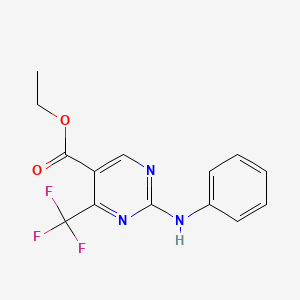

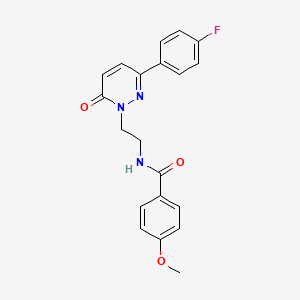

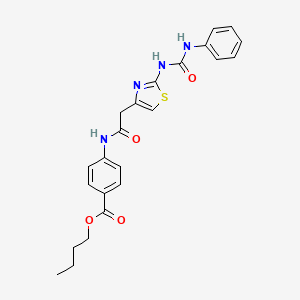

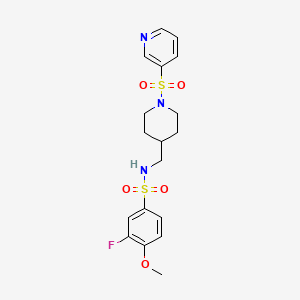

The compound “4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a tolyl group, a pyrazol group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The fluorophenyl and tolyl groups are aromatic rings, which contribute to the compound’s stability and reactivity . The pyrazol group is a heterocyclic ring containing two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in various reactions. For example, protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi has been used to prevent aryl addition to the lactam moiety .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

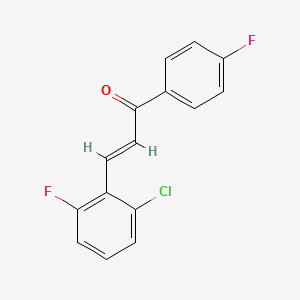

- The synthesis and crystal structures of related pyrazole compounds, including those with 4-fluorophenyl groups, have been detailed, highlighting methods like condensation of chalcones with hydrazine hydrate. These studies shed light on the structural aspects and potential for further derivatization (Loh et al., 2013).

- Novel fluorescent dyes containing a pyrazolylpyrene chromophore have been developed, demonstrating the application of pyrazole derivatives in materials science. These compounds exhibit bright fluorescence, offering potential for sensing applications (Wrona-Piotrowicz et al., 2022).

Antiproliferative Activity

- Pyrazole derivatives have been synthesized and assessed for antiproliferative activities against human cancer cell lines, indicating their potential as cancer therapeutics. For instance, certain derivatives exhibited promising cytotoxic activity, suggesting their utility in cancer treatment strategies (Pirol et al., 2014).

Corrosion Inhibition

- Pyrazoline derivatives, closely related to the chemical , have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies not only highlight the chemical's utility in industrial applications but also its effectiveness in protecting metals from corrosion, demonstrating a potential for extending the lifespan of metal structures (Lgaz et al., 2018).

Antimicrobial Activity

- Research into the antimicrobial activity of pyrazole derivatives has revealed their effectiveness against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents. Such studies are crucial for addressing the growing concern of antibiotic resistance (Pimenova & Voronina, 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-13-2-4-14(5-3-13)17-12-18(15-6-8-16(21)9-7-15)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVJIZYGXQTGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2748053.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)

![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)

![methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2748062.png)